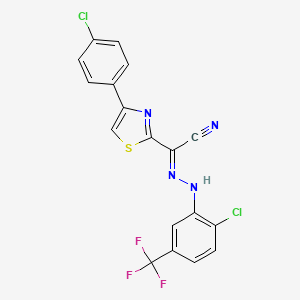

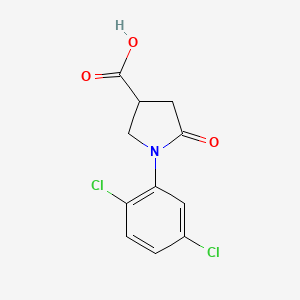

![molecular formula C16H22N2O2 B2754172 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 2310083-62-4](/img/structure/B2754172.png)

1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,3-oxazepines, can be synthesized via a cycloaddition reaction of Schiff bases with maleic and phthalic anhydrides . Additionally, 1,2,3-triazole ring systems can be synthesized via 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 1,3-oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen) .Aplicaciones Científicas De Investigación

Synthesis and Antagonistic Activity

- A series of novel N-benzylcarboxamide derivatives, including compounds related to 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one, were synthesized and showed atropisomerism and NK1-antagonistic activity. This indicates the potential of such compounds in receptor recognition and therapeutic applications (Ishichi, Ikeura, & Natsugari, 2004).

Antimitotic Activity

- Benzopyridooxathiazepine derivatives, structurally related to the given compound, have shown significant potential as antimitotic agents. Their activity against various tumor cell lines and their role in inhibiting tubulin polymerization were highlighted, showing the compound's potential in cancer research (Gallet et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

- Similar compounds have been found to inhibit HIV-1 reverse transcriptase, suggesting the potential of this compound in antiviral research, particularly for HIV (Klunder et al., 1992).

Dopaminergic Activity

- Research on benzazepines, a related class of compounds, has shown their potential in modulating dopaminergic activity. This suggests a possible research avenue for the subject compound in neurological disorders or as a dopaminergic agent (Pfeiffer et al., 1982).

Optically Active Hybrid Synthesis

- The synthesis of optically active hybrid compounds related to the subject compound has been achieved. This research opens up possibilities in creating specific stereoisomers for targeted therapeutic uses (Torres & Rebolledo, 2016).

Antibacterial Activities

- Certain derivatives of this compound have demonstrated potent antibacterial activities, particularly against gram-positive bacteria. This suggests potential applications in developing new antibacterial drugs (Tsubouchi et al., 1994).

Propiedades

IUPAC Name |

1-benzyl-7-methyl-5,5a,6,8,9,9a-hexahydropyrido[4,3-e][1,4]oxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-17-8-7-15-14(10-17)11-20-12-16(19)18(15)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKILXRBYTZTPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(C1)COCC(=O)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

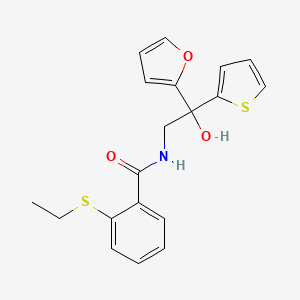

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

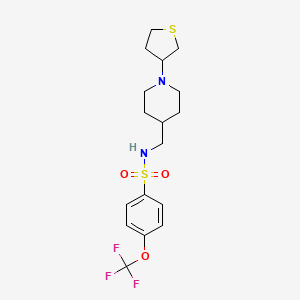

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

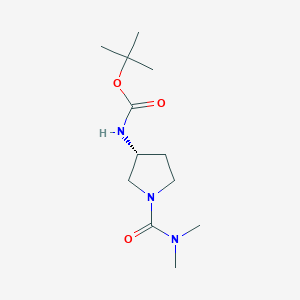

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)